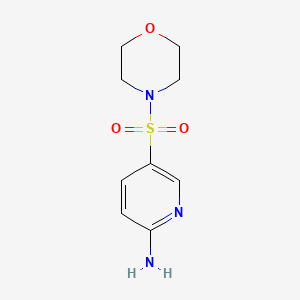
5-(Morpholinosulfonyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Morpholinosulfonyl)pyridin-2-amine is a chemical entity that can be derived from reactions involving morpholine, a secondary amine, as a key reactant. Although the provided papers do not directly discuss the synthesis or properties of this compound, they do provide insights into the reactivity of morpholine with other compounds, which can be extrapolated to understand the potential synthesis and properties of the target compound.
Synthesis Analysis
The synthesis of related compounds involves the use of morpholine in Mannich reactions, as described in the first paper. The reaction between a secondary amine, such as morpholine, and 5-cyano or 5-azidomethyl-8-hydroxyquinoline leads to the formation of 5,7-disubstituted oxine derivatives. These derivatives are obtained by nucleophilic displacement reactions, which are characterized by medium to fair yields and are confirmed through various spectroscopic methods including NMR, MS, and IR .
In the second paper, the reaction of ω-cyanoacetophenone derivatives with secondary amines, including morpholine, is explored. This reaction yields aminopyridine derivatives, which suggests that morpholine can participate in the formation of pyridine rings when reacted with appropriate precursors. The mechanism proposed involves the formation of enamines and carbanions, indicating that morpholine can act as a nucleophile in these reactions .
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, the structure of related compounds can be inferred from the X-ray structure data provided for the product obtained from the reaction of 5-cyanomethyl-8-hydroxyquinoline and piperidine . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds is highlighted in the synthesis of aminopyridine derivatives. The formation of these compounds through reactions with cyanoacetophenone derivatives indicates that morpholine can engage in complex chemical reactions leading to heterocyclic compounds . This reactivity could be relevant when considering the synthesis and reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not directly reported in the provided papers. However, the characterization of the compounds using NMR, MS, and IR spectrometry suggests that these techniques could be employed to determine the physical and chemical properties of this compound. The solubility, melting point, and stability of the compound could be inferred from similar compounds synthesized using morpholine .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
5-(Morpholinosulfonyl)pyridin-2-amine is involved in various chemical synthesis and catalysis processes. The compound's structural components, such as the morpholine ring, are integral in designing pharmacologically active compounds. For instance, morpholine derivatives have been extensively studied for their broad spectrum of pharmacological profiles, highlighting the significance of such structures in the development of new therapeutic agents. Additionally, heterocyclic compounds containing nitrogen, such as pyridine derivatives, play a crucial role in biochemistry and medicinal chemistry due to their diverse applications and biological activities (Asif & Imran, 2019).
Biogenic Amines and Food Safety
This compound, as a biogenic amine, is significant in the context of food safety and quality. Biogenic amines like histamine, cadaverine, and putrescine are crucial in determining fish safety and quality. These amines are formed by the decarboxylation of amino acids and play essential physiological roles in various organisms. Understanding the relationships between biogenic amines and factors like nitrosamine formation can elucidate mechanisms of certain food poisoning incidents and ensure the safety of many fish products (Bulushi et al., 2009).
Environmental Applications
The compound also finds its relevance in environmental applications. For example, compounds like morpholine are involved in the photocatalytic degradation of pollutants in water. This process is crucial for mineralizing pollutants like pyridine and morpholine, ensuring the elimination of compounds that may pose a threat to the environment and water quality (Pichat, 1997).
Antitubercular Activity
Furthermore, the structure of this compound contributes to the medicinal significance of related compounds. For instance, derivatives of pyridine, like 2-isonicotinoylhydrazinecarboxamide, have demonstrated promising antitubercular activity. Such compounds are evaluated for their efficacy against various strains of mycobacteria, contributing to the development of new treatments for tuberculosis (Asif, 2014).
Biodegradation and Microbial Applications
The biodegradation of biogenic amines, including structures similar to this compound, is another critical area of application. Species of the genus Pseudomonas can degrade various biogenic amines, using them as carbon and energy sources. This capability has biotechnological applications, including the elimination of biogenic amines from different sources, which is crucial for food safety and environmental protection (Luengo & Olivera, 2020).
Safety and Hazards
5-(Morpholinosulfonyl)pyridin-2-amine is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety data sheets should be consulted for more detailed safety information .
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUKCFVYCDJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
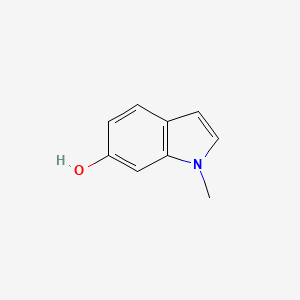
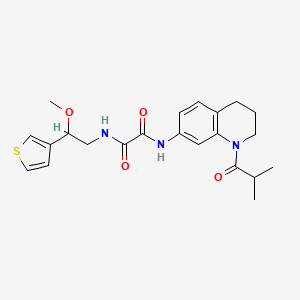
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)
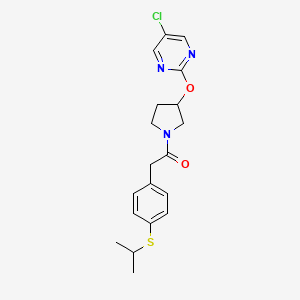
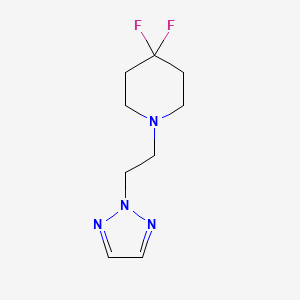
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)